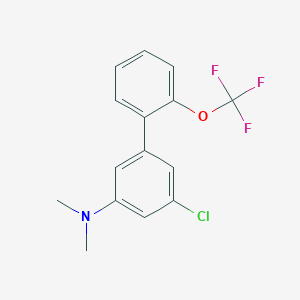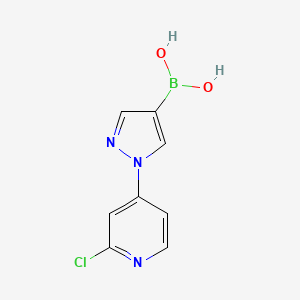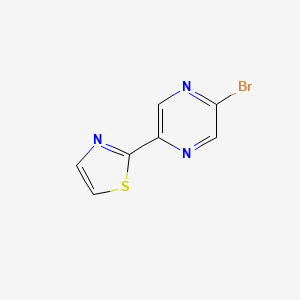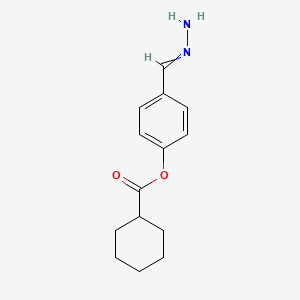
4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate is an organic compound with the molecular formula C14H18N2O2. This compound belongs to the class of hydrazones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate typically involves the reaction of appropriate aldehydes or ketones with hydrazides. One common method includes the condensation of 4-formylphenyl cyclohexanecarboxylate with hydrazine hydrate under reflux conditions in an organic solvent such as ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired hydrazone product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced hydrazone derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone derivatives with different functional groups.
Scientific Research Applications
4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis through the intrinsic apoptotic pathway. This involves changes in mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3, which are key enzymes in the execution phase of apoptosis .
Comparison with Similar Compounds
Zorubicin: A hydrazone derivative used as an anticancer drug.
Bisantrene: Another hydrazone-based anticancer agent.
Tolmetin hydrazide-hydrazone: Exhibits significant cytotoxicity and induction of apoptosis in cancer cells.
Uniqueness: 4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate stands out due to its unique structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable hydrazone linkages makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
CAS No. |
63539-19-5 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(4-methanehydrazonoylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H18N2O2/c15-16-10-11-6-8-13(9-7-11)18-14(17)12-4-2-1-3-5-12/h6-10,12H,1-5,15H2 |
InChI Key |
UOPMTEVJMSXDMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



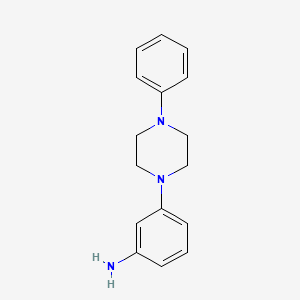
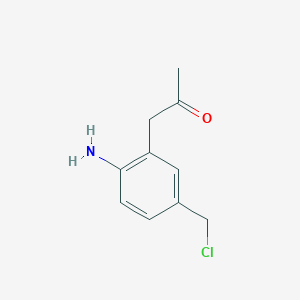
![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
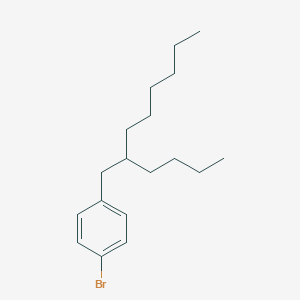
![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)
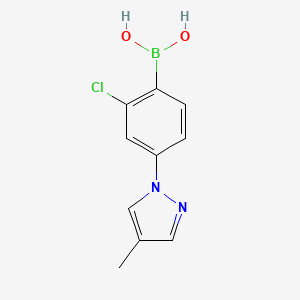
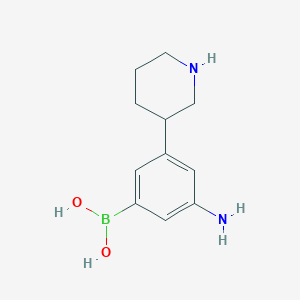
![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
